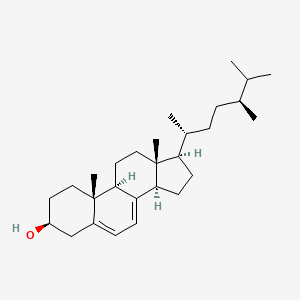

Ergosta-5,7-dien-3-ol

Description

Overview of Sterol Biosynthesis and Metabolism

Sterols are fundamental components of eukaryotic cell membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins. nih.gov While cholesterol is the predominant sterol in mammals, fungi synthesize ergosterol (B1671047) as their primary sterol. frontiersin.org The biosynthesis of ergosterol is a complex, multi-step process that originates from acetyl-CoA. frontiersin.org

A key juncture in this pathway is the formation of lanosterol (B1674476), which serves as the first sterol intermediate. nih.gov Following the synthesis of lanosterol, the pathway can diverge depending on the fungal species. frontiersin.org In the well-studied yeast Saccharomyces cerevisiae, the pathway proceeds through the formation of zymosterol (B116435). Conversely, in the human pathogen Aspergillus fumigatus, the eburicol (B28769) pathway is favored. frontiersin.org Both of these branches eventually converge to produce fecosterol (B45770). frontiersin.org

Subsequent enzymatic reactions modify fecosterol, leading to the synthesis of Ergosta-5,7-dien-3beta-ol. This compound is a direct precursor to the principal fungal sterol, ergosterol. The final step in the main pathway involves the introduction of a double bond at the C-22 position of Ergosta-5,7-dien-3beta-ol, a reaction catalyzed by the enzyme delta 22-desaturase.

It is noteworthy that in certain genetically modified or mutant strains of organisms like Saccharomyces cerevisiae, where the gene for delta 22-desaturase is blocked or defective, Ergosta-5,7-dien-3beta-ol becomes the main accumulated sterol instead of ergosterol. nih.govresearchgate.net

Academic Significance of Ergosta-5,7-dien-3beta-ol in Biological Systems

The academic importance of Ergosta-5,7-dien-3beta-ol stems from its pivotal role as a metabolic intermediate. Its accumulation or depletion in various biological systems can provide significant insights into the functioning of the ergosterol biosynthesis pathway.

In the field of mycology, the study of Ergosta-5,7-dien-3beta-ol and its metabolic flux is crucial for understanding the mechanisms of action and resistance to antifungal drugs that target the ergosterol pathway. mdpi.com For instance, azole antifungals inhibit the enzyme lanosterol 14α-demethylase, which acts earlier in the pathway, demonstrating the therapeutic relevance of targeting this biosynthetic route. mdpi.com

Furthermore, research utilizing mutant strains of yeast that accumulate Ergosta-5,7-dien-3beta-ol has been instrumental. nih.gov These studies allow for a detailed examination of the later steps of the ergosterol pathway and have facilitated the preparation of radiolabeled Ergosta-5,7-dien-3beta-ol for use in further metabolic studies. nih.gov The presence of related compounds, such as Ergosta-5,8-dien-3beta-ol, in these mutants also offers avenues for investigating alternative or side reactions within sterol metabolism. researchgate.net

The compound is also identified as a phytosterol, a sterol produced by plants. nih.gov Its presence has been noted in various organisms, including Venturia inaequalis and Phycomyces blakesleeanus. nih.gov

Research Trajectories and Academic Focus for Ergosta-5,7-dien-3beta-ol

Current and future research on Ergosta-5,7-dien-3beta-ol is concentrated on several key areas. A significant focus is on metabolic engineering to enhance the production of this compound. researchgate.net By creating genetically engineered strains of yeast, such as Saccharomyces cerevisiae, with targeted gene disruptions (e.g., the erg5 gene), researchers can create strains that accumulate high levels of Ergosta-5,7-dien-3beta-ol. researchgate.net

This overproduction is of academic and industrial interest because Ergosta-5,7-dien-3beta-ol is a precursor to valuable compounds. For example, it is the precursor to provitamin D4. researchgate.net The efficient biotechnological production of Ergosta-5,7-dien-3beta-ol could, therefore, provide a sustainable source for these molecules.

Another area of investigation involves the study of transcriptional regulation of the ergosterol biosynthesis pathway. Understanding how transcription factors like Upc2 and SREBPs control the genes involved in this pathway can reveal new targets for antifungal therapies and for optimizing metabolic engineering strategies. frontiersin.orgmdpi.com

Furthermore, detailed analysis of the sterol profiles in various fungi, including pathogenic species, continues to be an active research area. nih.gov Identifying and quantifying intermediates like Ergosta-5,7-dien-3beta-ol helps in understanding the nuances of fungal metabolism and its role in virulence and drug resistance. mdpi.com The study of how inhibitors affect the accumulation of this and other sterols provides valuable information on enzyme function and potential therapeutic interventions. nih.gov

Data Tables

Table 1: Chemical Identifiers for Ergosta-5,7-dien-3beta-ol

| Identifier | Value |

| IUPAC Name | (3S,9S,10R,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol nih.gov |

| CAS Number | 516-79-0 nih.gov |

| Molecular Formula | C28H46O nih.gov |

| Synonyms | 22,23-Dihydroergosterol, Provitamin D4, 5,7-Ergostadienol nih.gov |

Table 2: Key Enzymes and Compounds in the Ergosterol Biosynthesis Pathway

| Compound/Enzyme | Role |

| Acetyl-CoA | Starting molecule for the pathway frontiersin.org |

| Lanosterol | The first sterol intermediate formed nih.gov |

| Zymosterol | Intermediate in the pathway in Saccharomyces cerevisiae frontiersin.org |

| Eburicol | Intermediate in the pathway in Aspergillus fumigatus frontiersin.org |

| Fecosterol | A common intermediate formed from either zymosterol or eburicol frontiersin.org |

| Ergosta-5,7-dien-3beta-ol | Direct precursor to ergosterol |

| Ergosterol | The final, primary sterol in most fungi frontiersin.org |

| Delta 22-desaturase | Enzyme that converts Ergosta-5,7-dien-3beta-ol to ergosterol |

| Lanosterol 14α-demethylase | An early-stage enzyme in the pathway, target of azole antifungals mdpi.com |

Structure

2D Structure

Properties

IUPAC Name |

17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9-10,18-20,22,24-26,29H,7-8,11-17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQRGSXITBHHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965924 | |

| Record name | Ergosta-5,7-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-79-0 | |

| Record name | Ergosta-5,7-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22,23-dihydroergosterol, non-irradiated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Phylogenetic Distribution

Fungal Systems and Mycology

Ergosta-5,7-dien-3beta-ol is a well-established intermediate in the biosynthesis of ergosterol (B1671047), the primary sterol in most fungi. bund.dewikipedia.orgbritannica.com Ergosterol itself is a provitamin for vitamin D2 (ergocalciferol). bund.dewikipedia.orgbritannica.com Consequently, ergosta-5,7-dien-3beta-ol can be found in a wide array of fungal species.

Detailed research has identified this compound in various fungi, including:

Yeasts: Saccharomyces cerevisiae, a model organism in molecular biology, is known to produce ergosta-5,7-dien-3beta-ol as part of its ergosterol pathway. researchgate.netresearchgate.net Studies involving the genetic modification of S. cerevisiae, specifically the disruption of the ERG5 gene which codes for the C22-desaturase enzyme, have led to the accumulation of ergosta-5,7-dien-3beta-ol. researchgate.netresearchgate.net This highlights its role as a direct precursor to ergosterol. Other yeasts like Candida glabrata and Yarrowia lipolytica also show accumulation of this compound when the ergosterol pathway is inhibited. researchgate.net

Molds: The compound has been reported in Aspergillus oryzae and various species of Penicillium. np-mrd.org It has also been identified in Phycomyces blakesleeanus and Venturia inaequalis. nih.gov

Mushrooms: While ergosterol is the famed provitamin D2 in mushrooms, its precursor, ergosta-5,7-dien-3beta-ol, is also present. bund.denih.gov For instance, some mushrooms have been found to contain provitamin D4, which is ergosta-5,7-dien-3beta-ol. nih.gov This suggests that upon UV irradiation, these mushrooms can produce vitamin D4 alongside vitamin D2 and potentially vitamin D3. nih.gov White button mushrooms (Agaricus bisporus), for example, contain significant amounts of provitamin D2. nih.gov

The presence of ergosta-5,7-dien-3beta-ol is intrinsically linked to the ergosterol biosynthesis pathway, making it a common, albeit usually low-concentration, component in the fungal kingdom.

Table 1: Occurrence of Ergosta-5,7-dien-3beta-ol in Fungal Species

| Fungal Species | Common Name | Significance |

|---|---|---|

| Saccharomyces cerevisiae | Baker's Yeast | Accumulates the compound when the ERG5 gene is disrupted. researchgate.netresearchgate.net |

| Candida glabrata | Yeast | Accumulates the compound with inhibition of the ergosterol pathway. researchgate.net |

| Yarrowia lipolytica | Yeast | Accumulates the compound with inhibition of the ergosterol pathway. researchgate.net |

| Aspergillus oryzae | Koji Mold | Reported to contain the compound. np-mrd.org |

| Phycomyces blakesleeanus | Fungus | Reported to contain the compound. nih.gov |

| Venturia inaequalis | Apple Scab Fungus | Reported to contain the compound. nih.gov |

| Agaricus bisporus | White Button Mushroom | Contains provitamin D precursors, including the potential for provitamin D4. nih.gov |

Algal Species and Phycology

The sterol composition of algae is diverse and can include ergosta-5,7-dien-3beta-ol. Microalgae, in particular, are recognized as a source of various provitamin D forms. frontiersin.org

Green Algae: Species like Chlorella are known to contain provitamin D2 (ergosterol), and by extension, its precursors. researchgate.net Research on commercially available Chlorella products has confirmed the presence of provitamin D2. researchgate.net

Other Microalgae: Studies have shown that various microalgae contain both provitamin D2 and D3, suggesting the presence of their respective precursors. frontiersin.orgnih.gov Ergosterol has been isolated from several green microalgae, diatoms, and chrysophytes. researchgate.net The thraustochytrid Schizochytrium sp. S31 has been identified as a promising source for both ergosterol and ergosta-5,7-dien-3beta-ol, which it produces in significant quantities. researchgate.net

The presence of this compound in algae is significant as phytoplankton form the base of many aquatic food chains, potentially passing these sterols up to higher trophic levels. nih.gov

Plant Sources and Phytochemistry

While higher plants typically have a complex mixture of phytosterols (B1254722), ergosta-5,7-dien-3beta-ol is not considered a primary plant sterol. mdpi.com Its presence in plant material is often attributed to contamination by endophytic or epiphytic fungi. frontiersin.orgmdpi.comnih.gov

Grasses: Studies on perennial ryegrass (Lolium perenne) have detected both ergosterol and vitamin D2, with their concentrations varying seasonally. frontiersin.orgdtu.dk The ergosterol is understood to originate from associated fungi.

Lichens: Lichens, which are a symbiotic association of a fungus and an alga or cyanobacterium, have been found to contain provitamins D2 and D3. researchgate.netnih.gov For example, Cladina arbuscula and Cladina rangiferina contain provitamin D2 (ergosterol). researchgate.netlu.se Given the fungal component (mycobiont) of lichens, the presence of ergosta-5,7-dien-3beta-ol as a precursor to ergosterol is expected.

Therefore, while not endogenously produced by most higher plants, ergosta-5,7-dien-3beta-ol can be detected in plant-based samples due to the ubiquitous nature of fungi.

Marine Organisms and Chemical Ecology

Marine invertebrates, particularly sponges, are known for their diverse and often unique sterol profiles. Ergosta-5,7-dien-3beta-ol has been identified in some of these organisms.

Sponges: Marine sponges have been a source for the isolation of various sterols. While specific reports on ergosta-5,7-dien-3beta-ol are less common than for other sterols, the related compound ergosterol is known to be present in some sponges, often due to symbiotic microorganisms.

Echinoderms: The spiny sea-star Marthasterias glacialis has been found to contain a variety of sterols, including ergosta-7,22-dien-3-ol, a structurally similar compound. plos.org

Marine Microheterotrophs: As mentioned previously, the marine microheterotroph Schizochytrium sp. S31 is a notable producer of ergosta-5,7-dien-3beta-ol. researchgate.net This organism is considered a model for studying sterol biosynthesis due to its complex sterol composition. researchgate.net

The occurrence of this compound in marine organisms can be a result of their own biosynthesis, their diet, or symbiotic relationships with microorganisms like fungi and bacteria.

Table 2: Phylogenetic Distribution of Ergosta-5,7-dien-3beta-ol

| Kingdom | Organism Group | Examples | Notes |

|---|---|---|---|

| Fungi | Yeasts, Molds, Mushrooms | Saccharomyces cerevisiae, Aspergillus oryzae, Agaricus bisporus | Intermediate in ergosterol biosynthesis. researchgate.netnp-mrd.orgnih.gov |

| Protista | Algae (Microalgae) | Chlorella sp., Schizochytrium sp. | Precursor to provitamin D2. researchgate.netresearchgate.net |

| Plantae | Lichens, Grasses | Cladina spp., Lolium perenne | Typically from associated fungi. frontiersin.orgresearchgate.net |

| Animalia | Marine Invertebrates | Sponges, Echinoderms | Found in some species, potentially from diet or symbionts. plos.org |

Biosynthesis Pathways and Enzymatic Mechanisms

Early Stages of Isoprenoid and Sterol Precursor Synthesis

The journey to Ergosta-5,7-dien-3beta-ol begins with the synthesis of fundamental building blocks through the mevalonate (B85504) pathway, a critical metabolic route in eukaryotes, archaea, and some bacteria. wikipedia.org This pathway is responsible for producing isoprenoids, a diverse class of over 30,000 biomolecules essential for cellular function. wikipedia.orgmetwarebio.com

Mevalonate Pathway Contribution

The mevalonate pathway, also known as the HMG-CoA reductase pathway, utilizes acetyl-CoA as its primary carbon source. wikipedia.orgmetwarebio.com The initial steps involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.comfrontiersin.org The enzyme HMG-CoA reductase (HMGR), a rate-limiting step in the pathway, then reduces HMG-CoA to mevalonate. frontiersin.orgnih.gov

Following its formation, mevalonate undergoes successive phosphorylations and a decarboxylation to yield the five-carbon isoprenoid precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgfrontiersin.org These two molecules are the fundamental building blocks for the synthesis of all isoprenoids, including sterols, coenzyme Q10, and dolichols. wikipedia.orgfrontiersin.org

Farnesyl Pyrophosphate and Squalene (B77637) Formation

The next phase involves the sequential condensation of IPP and DMAPP units. The addition of an IPP molecule to DMAPP forms the ten-carbon geranyl pyrophosphate (GPP). frontiersin.org A subsequent condensation with another IPP molecule produces the 15-carbon farnesyl pyrophosphate (FPP). frontiersin.orgnih.gov

FPP is a critical branch-point intermediate. nih.govbiorxiv.org While it can be channeled into the synthesis of other essential molecules, its commitment to the sterol pathway is marked by the activity of squalene synthase, encoded by the ERG9 gene. nih.govuniprot.org This enzyme catalyzes the head-to-tail condensation of two FPP molecules, a reaction mediated by NADPH, to form the 30-carbon acyclic polyene, squalene. nih.govacs.orgkoreascience.kr Squalene is the first molecule dedicated specifically to sterol biosynthesis. nih.govuniprot.org

Cyclization of Squalene and Initial Sterol Transformations

The linear squalene molecule must be cyclized to form the characteristic four-ring steroid nucleus. This process begins with an oxygen-dependent reaction catalyzed by squalene epoxidase (encoded by ERG1). nih.govasm.org This enzyme introduces an epoxide ring to form (3S)-2,3-oxidosqualene. nih.govacs.org

The cyclization of 2,3-oxidosqualene (B107256) is a remarkable enzymatic feat. In fungi and animals, this is carried out by lanosterol (B1674476) synthase (encoded by ERG7), an oxidosqualene cyclase. nih.govwikipedia.org The enzyme protonates the epoxide ring, initiating a cascade of stereospecific ring-forming reactions that result in the formation of lanosterol, the first tetracyclic sterol intermediate in the pathway. nih.govwikipedia.orgrsc.org Lanosterol then undergoes a series of modifications, including demethylations, to proceed down the pathway toward ergosterol (B1671047). nih.gov

Ergosterol Biosynthesis Pathway Leading to Ergosta-5,7-dien-3beta-ol

The conversion of lanosterol to ergosterol, often called the "late pathway," involves numerous enzymatic steps primarily occurring in the endoplasmic reticulum. nih.govnih.gov This segment of the pathway is complex and involves a series of demethylations, desaturations, and reductions catalyzed by enzymes encoded by various ERG genes. Ergosta-5,7-dien-3beta-ol appears as a key intermediate in this sequence.

Key Enzymatic Steps and Gene Products

The transformation from lanosterol to the final product, ergosterol, is orchestrated by a suite of dedicated enzymes. Many of the genes encoding these enzymes are essential for fungal viability under normal conditions. nih.gov The inhibition of these enzymes, particularly Erg11, is the mechanism of action for widely used azole antifungal drugs. frontiersin.org The formation of Ergosta-5,7-dien-3beta-ol and its subsequent conversion to ergosterol involves several key enzymes, including C-5 sterol desaturase (Erg3) and C-22 sterol desaturase (Erg5/CYP61). A blockage of the C-22 desaturation step can lead to the accumulation of Ergosta-5,7-dien-3beta-ol. nih.govresearchgate.net

Table 1: Key Enzymes and Genes in the Late Ergosterol Biosynthesis Pathway

| Gene | Enzyme | Function in Pathway |

|---|---|---|

| ERG9 | Squalene synthase | Condenses two FPP molecules to form squalene. nih.govuniprot.org |

| ERG1 | Squalene epoxidase | Epoxidizes squalene to 2,3-oxidosqualene. nih.govasm.org |

| ERG7 | Lanosterol synthase | Cyclizes 2,3-oxidosqualene to form lanosterol. nih.govwikipedia.org |

| ERG11 (CYP51) | Lanosterol 14-alpha-demethylase | Removes the methyl group at the C-14 position of lanosterol. nih.govfrontiersin.orgresearchgate.net |

| ERG24 | C-14 sterol reductase | Reduces the C-14 double bond after demethylation. nih.govasm.org |

| ERG25 | C-4 methyl sterol oxidase | Involved in the removal of the first methyl group at the C-4 position. nih.govnih.gov |

| ERG26 | C-3 sterol dehydrogenase / C-4 decarboxylase | Involved in the removal of the C-4 methyl groups. nih.govresearchgate.net |

| ERG27 | C-3 sterol reductase | Reduces the 3-keto group back to a 3-hydroxyl group. nih.govasm.org |

| ERG6 | C-24 sterol methyltransferase | Methylates the side chain at C-24, converting zymosterol (B116435) to fecosterol (B45770). nih.govmdpi.comasm.org |

| ERG2 | C-8 sterol isomerase | Isomerizes the double bond from C-8 to C-7, converting fecosterol to episterol (B45613). nih.govmdpi.com |

| ERG3 | C-5 sterol desaturase | Introduces a double bond at the C-5 position, converting episterol to ergosta-5,7,24(28)-trienol. nih.govmdpi.comwikipedia.org |

| ERG5 (CYP61) | C-22 sterol desaturase | Introduces a double bond at the C-22 position in the sterol side chain. nih.govnih.govacs.org This enzyme acts on Ergosta-5,7-dien-3beta-ol to form ergosterol precursors. |

| ERG4 | C-24(28) sterol reductase | Reduces the double bond at C-24(28) in the final steps of ergosterol synthesis. nih.gov |

| ERG28 | Ergosterol biosynthesis protein 28 | A non-catalytic protein believed to act as a scaffold, organizing other Erg enzymes in the endoplasmic reticulum. asm.org |

Precursor Sterols and Intermediates

The pathway from lanosterol to ergosterol proceeds through a series of sterol intermediates. After the initial demethylations of lanosterol, zymosterol is formed. nih.govmdpi.com Zymosterol is a significant intermediate as it's considered the first sterol that can be incorporated into cellular membranes. nih.gov

The pathway in many yeasts then proceeds as follows:

Zymosterol is methylated at the C-24 position by the enzyme C-24 sterol methyltransferase (Erg6) to produce fecosterol . nih.govmdpi.comsmolecule.com

Fecosterol is then converted to episterol by the C-8 sterol isomerase (Erg2), which moves the double bond from the C8-C9 position to the C7-C8 position. nih.govmdpi.com

Episterol is a substrate for C-5 sterol desaturase (Erg3), which introduces a crucial double bond at the C-5 position, forming the conjugated diene system in the B-ring of the sterol nucleus. mdpi.comwikipedia.org This reaction produces ergosta-5,7,24(28)-trien-3-beta-ol . mdpi.com

Subsequent reactions modify the side chain. The reduction of the C-24(28) double bond leads to the formation of Ergosta-5,7-dien-3beta-ol .

This compound is then the substrate for the C-22 sterol desaturase (Erg5/CYP61), which introduces a double bond at C-22, forming ergosta-5,7,22-trien-3beta-ol (ergosterol). nih.govnih.gov In some pathways, another intermediate, ergosta-5,7,22,24(28)-tetraen-3beta-ol , is formed before the final reduction step. mdpi.comnih.gov

Therefore, Ergosta-5,7-dien-3beta-ol is the penultimate precursor to ergosterol in a major branch of the pathway, differing from the final product only by the absence of the C-22 double bond.

Regulation of Biosynthetic Pathway Flux

The production of ergosterol and its precursors is metabolically expensive, requiring significant energy input in the form of ATP and NADPH. wiley.commdpi.com Consequently, fungal cells have evolved intricate regulatory mechanisms to maintain cellular homeostasis and prevent the toxic accumulation of excess sterols. wiley.comfrontiersin.org This regulation occurs at multiple levels, including transcriptional control of gene expression and feedback mechanisms that respond to the cell's metabolic state. wiley.comfrontiersin.orgresearchgate.net

The expression of genes involved in the ergosterol biosynthesis pathway is largely controlled by the interplay of specific transcription factors that bind to conserved DNA sequences known as sterol regulatory elements (SREs) in the promoter regions of these genes. mdpi.comresearchgate.netmdpi.com

UPC2 (Upstream Potentiating Cofactor 2): In Saccharomyces cerevisiae and Candida species, the primary regulator of ergosterol biosynthesis is the zinc cluster transcription factor UPC2. mdpi.commdpi.comnih.gov Under conditions of low sterol levels, UPC2 is activated and translocates to the nucleus, where it binds to SREs and upregulates the transcription of numerous ERG genes. mdpi.comresearchgate.netfrontiersin.org A gain-of-function mutation in UPC2, known as UPC2-1, results in the constitutive activation of this transcription factor, leading to increased expression of ergosterol pathway genes. frontiersin.org Overexpression of UPC2-1 has been shown to significantly increase the production of ergosterol and its precursors. nih.govresearchgate.net For instance, introducing UPC2-1 can upregulate genes such as ERG1, ERG2, ERG3, ERG6, ERG8, ERG11, ERG12, ERG13, and ERG25. researchgate.netresearchgate.net However, in some engineered strains, such as a ∆ERG5 mutant, UPC2-1 overexpression can lead to a decrease in ergosta-5,7-dienol due to exacerbated redox imbalance. nih.gov UPC2's activity is modulated by its direct binding to ergosterol; when ergosterol is abundant, it binds to UPC2, keeping it in an inactive state in the cytosol. mdpi.comresearchgate.net

SREBPs (Sterol Regulatory Element-Binding Proteins): In other fungi, such as Aspergillus fumigatus and the fission yeast Schizosaccharomyces pombe, the regulation of ergosterol biosynthesis is primarily managed by Sterol Regulatory Element-Binding Proteins (SREBPs). mdpi.complos.orgnih.gov These are membrane-bound transcription factors that, in response to sterol depletion, are proteolytically cleaved, releasing a soluble N-terminal domain. researchgate.netplos.org This released fragment then moves to the nucleus to activate the transcription of target genes, including those in the ergosterol pathway. plos.orgnih.gov Fungal SREBPs are crucial for adapting to hypoxic (low oxygen) conditions, a state that directly impacts the oxygen-dependent enzymes of the ergosterol pathway. plos.orgnih.gov In A. fumigatus, the SREBP homolog SrbA is a key regulator of several erg genes, including erg11A, erg24, erg3, and erg25A. mdpi.complos.org Interestingly, S. cerevisiae and Candida species lack a functional SREBP homolog for sterol regulation, indicating an evolutionary divergence in this regulatory mechanism. mdpi.commdpi.complos.org

The cell employs several feedback mechanisms to maintain sterol homeostasis and respond to metabolic perturbations.

Feedback Inhibition: The accumulation of ergosterol and its intermediates can exert feedback inhibition on key enzymes in the pathway. wiley.comresearchgate.netnih.gov For example, high levels of sterols can induce the degradation of HMG-CoA reductase, a rate-limiting enzyme in the early stages of the pathway, thereby downregulating the entire synthesis process. nih.gov

Strain Engineering and Metabolic Manipulation for Biosynthesis

The production of ergosta-5,7-dien-3beta-ol and other valuable sterols can be significantly enhanced through metabolic engineering of microbial hosts, most commonly Saccharomyces cerevisiae. nih.govresearchgate.net These strategies aim to increase the metabolic flux towards the desired product by overexpressing key genes, eliminating competing pathways, and optimizing cellular conditions. frontiersin.orgnih.gov

Key strategies for metabolic manipulation include:

Overexpression of Rate-Limiting Enzymes: A common approach is to overexpress genes encoding rate-limiting enzymes in the pathway. Overexpressing a truncated form of HMG-CoA reductase (tHMG1), which removes its feedback regulation, is a well-established method to increase the carbon flux into the mevalonate (MVA) pathway, the precursor to all sterols. frontiersin.orgnih.gov

Blocking Competing Pathways: To specifically accumulate ergosta-5,7-dien-3beta-ol, the gene ERG5, which encodes the C-22 desaturase that converts it to the next intermediate, is typically deleted. plos.orgd-nb.infooup.com

Enhancing Precursor Supply: Increasing the pool of acetyl-CoA, the initial building block for the pathway, by overexpressing genes like ACC1 (acetyl-CoA carboxylase) can further boost production. nih.govresearchgate.net

Global Transcriptional Regulation: As discussed, overexpressing constitutively active transcription factors like UPC2-1 can globally upregulate the expression of multiple ERG genes, pulling the metabolic flux towards the final products. frontiersin.orgnih.govresearchgate.net

Expanding Storage Capacity: Ergosterol and its precursors are stored as steryl esters in lipid droplets. Overexpressing the sterol acyltransferase gene ARE2 enhances the esterification and storage of these compounds, which can alleviate the cytotoxicity of free sterol accumulation and pull the equilibrium towards higher production. frontiersin.orgnih.govresearchgate.net

Addressing Redox Imbalance: To counteract the redox imbalance caused by pathway manipulations, strategies like introducing a water-forming NADH oxidase (NOX) or an alternative oxidase (AOX1) have been employed to regenerate NAD+, thereby improving the production of the target sterol. plos.org

The following table summarizes some key research findings on the metabolic engineering of S. cerevisiae for the production of ergosterol and its precursors.

| Strain/Modification | Genetic Change(s) | Key Finding/Outcome | Reference |

| S1-AU | Overexpression of ARE2 and UPC2-1 | Increased ergosterol content from 7.8 mg/g DCW to 16.7 mg/g DCW. | nih.gov, researchgate.net |

| S1-AUAC | Overexpression of ARE2, UPC2-1, and ACC1 | Further increased ergosterol content to 20.7 mg/g DCW by enhancing the fatty acid biosynthetic pathway to expand the storage pool. | nih.gov, researchgate.net |

| S1-G-AUAC | Inducible overexpression of ARE2, UPC2-1, and ACC1 | Achieved an ergosterol content of 40.6 mg/g DCW by using auto-inducible promoters to control gene expression, improving cell growth. | researchgate.net |

| Δerg5 strain | Deletion of ERG5 | Accumulation of ergosta-5,7-dien-3beta-ol, but also caused a redox imbalance (increased NADH/NAD+ ratio). | plos.org |

| Δerg5 strain with NOX/AOX1 | Deletion of ERG5, expression of NADH oxidase (NOX) or alternative oxidase (AOX1) | Alleviated redox imbalance and increased 7-dehydrocholesterol (B119134) (a related sterol) production by 74.4%. | plos.org |

| ΔERG5 strain with Upc2-1p | Deletion of ERG5, overexpression of Upc2-1p | Decreased ergosta-5,7-dienol content, likely due to exacerbated redox imbalance. | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Metabolic Transformations and Derivative Formation

Conversion to Ergosterol (B1671047) and Other Major Fungal Sterols

The most prominent metabolic fate of Ergosta-5,7-dien-3beta-ol in most fungi is its conversion to ergosterol (ergosta-5,7,22-trien-3β-ol), the primary sterol component of fungal cell membranes. csic.esyeastgenome.org This transformation is a critical step in the ergosterol biosynthetic pathway. The key reaction is the introduction of a double bond at the C-22 position of the side chain.

This desaturation reaction is catalyzed by the enzyme sterol C22-desaturase, also known as ERG5 or CYP61. researchgate.netvulcanchem.com In Saccharomyces cerevisiae, the ERG5 gene is essential for this enzymatic activity. researchgate.net While Ergosta-5,7-dien-3beta-ol is a known substrate for C22-desaturase, another sterol, ergosta-5,7,24(28)-trien-3β-ol, has also been proposed as a substrate for this enzyme. researchgate.net The inhibition of C22-desaturase leads to the accumulation of Ergosta-5,7-dien-3beta-ol. researchgate.net

The ergosterol biosynthesis pathway involves a series of enzymatic steps. Following the formation of lanosterol (B1674476), a series of demethylations and double bond isomerizations occur. google.com In many fungi, zymosterol (B116435) is a key intermediate that is methylated at C-24 to produce fecosterol (B45770). uniprot.org Fecosterol is then converted to episterol (B45613) by the C-8 sterol isomerase (ERG2). uniprot.org Subsequently, the sterol-C5-desaturase (ERG3) introduces a double bond at the C-5 position, yielding 5-dehydroepisterol. uniprot.org This is then acted upon by C-22 sterol desaturase (ERG5) to form ergosta-5,7,22,24(28)-tetraen-3beta-ol, which is finally reduced by C-24(28) sterol reductase (ERG4) to produce ergosterol. vulcanchem.comuniprot.org

In some fungi, minor amounts of other sterols can be found alongside ergosterol, including Ergosta-5,7-dien-3beta-ol itself. For instance, in a nystatin-resistant mutant of Saccharomyces cerevisiae (N22), Ergosta-5,7-dien-3beta-ol was the main sterol due to a blocked Δ22-desaturation reaction. nih.gov

Pathways to Brassicasterol (B190698) (Ergosta-5,22-dien-3beta-ol)

Brassicasterol (ergosta-5,22-dien-3β-ol) is another significant C28 sterol found in various organisms, including some fungi, algae, and plants. researchgate.netwikipedia.orgnih.gov While ergosterol is the predominant sterol in many fungi, some species, particularly in early-diverging fungal clades, produce brassicasterol as a major end product. researchgate.netplos.orgnih.gov

The biosynthesis of brassicasterol shares early steps with the ergosterol pathway. The key divergence lies in the final steps of side-chain modification. While the formation of ergosterol involves the introduction of a double bond at C-22 and the subsequent reduction of the C-24(28) double bond, the pathway to brassicasterol results in a sterol with a double bond at C-22 but a saturated bond at C-24.

In some organisms, campesterol (B1663852) serves as a precursor for brassicasterol biosynthesis. mdpi.com The conversion of Ergosta-5,7-dien-3beta-ol to brassicasterol would necessitate a desaturation at C-22 without the preceding or concurrent formation of a C-24(28) double bond that is later reduced. The specific enzymatic machinery governing this distinction in different fungal species is an area of ongoing research. The presence of both ergosterol and brassicasterol in some fungi suggests the existence of distinct or flexible biosynthetic routes. researchgate.netresearchgate.net

Formation of Oxygenated and Conjugated Derivatives (e.g., Ergosterol Peroxide, Hydroxylated Ergostanes)

Ergosta-5,7-dien-3beta-ol, and its more abundant derivative ergosterol, can undergo oxidation reactions to form a variety of oxygenated and conjugated derivatives. These reactions can occur both enzymatically within the organism and through photochemical processes.

One of the most well-studied oxygenated derivatives is ergosterol peroxide ((22E)-5α,8α-epidioxyergosta-6,22-dien-3β-ol). This compound is formed from the reaction of ergosterol with singlet oxygen. researchgate.netmdpi.com This reaction can be photosensitized and its products can vary depending on the solvent. researchgate.net Ergosterol peroxide has been isolated from various fungi and has shown biological activities, including antiproliferative and trypanocidal effects. mdpi.comresearchgate.net

Other oxygenated derivatives can also be formed. For example, the photo-oxidation of ergosterol can yield ergosterol 7-hydroperoxide. researchgate.net In different solvent systems, the reaction of ergosterol with singlet oxygen can also produce (22E)-3β-hydroxyergosta-5,8(9),22-trien-7-one, (22E)-5α,8α-epidioxyergosta-6,9,22-trien-3β-ol, and (22E)-ergosta-6,9,22-triene-3β,5α,8α-triol. researchgate.nethilarispublisher.com

Hydroxylated ergostanes are another class of derivatives. While specific pathways from Ergosta-5,7-dien-3beta-ol are not extensively detailed, the general metabolism of sterols can involve hydroxylation at various positions of the sterol nucleus and side chain.

Isomerization and Side Chain Modifications

The conjugated diene system of Ergosta-5,7-dien-3beta-ol is susceptible to isomerization reactions. For instance, Δ5,7-sterols can be isomerized to Δ5,8-sterols. researchgate.net A notable example is the synthesis of lichesterol (B1675288) (ergosta-5,8,22-trien-3β-ol) from the isomerization of a Δ5,7-sterol. researchgate.net The unusual sterol ergosta-5,8-dien-3β-ol has been detected in a mutant of Saccharomyces cerevisiae. nih.govresearchgate.net

Side chain modifications beyond the C-22 desaturation are also crucial in generating the diversity of fungal sterols. The biosynthesis of many C28 sterols, including ergosterol and brassicasterol, involves the methylation of the C-24 position of the sterol side chain, a reaction catalyzed by sterol 24-C-methyltransferase (ERG6). google.com

Further modifications can lead to a variety of sterol structures. For example, the formation of ergosta-5,7,22,24(28)-tetraen-3β-ol is an intermediate step in the conversion to ergosterol in some pathways. ymdb.canp-mrd.org This tetraene can be found in various fungi, including Aspergillus oryzae and Candida albicans. np-mrd.org The specific sequence and types of side-chain modifications contribute to the final sterol profile of a particular fungal species.

Isolation and Purification Methodologies

Extraction Techniques from Biological Matrices

The initial step in obtaining Ergosta-5,7-dien-3beta-ol involves its extraction from biological materials, most commonly fungi and yeast. mdpi.comresearchgate.net The choice of extraction method and solvent is crucial and depends on the nature of the source material and the presence of other lipids. rjpbcs.com

A widely used approach involves the saponification of the biological matrix. mdpi.com This process, typically carried out using potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an aqueous or ethanolic medium, serves to break down triglycerides and other esterified lipids, liberating the sterols. mdpi.com Following saponification, the unsaponifiable matter, which contains Ergosta-5,7-dien-3beta-ol, is extracted using organic solvents. Nonpolar solvents like n-hexane and dichloromethane (B109758) are effective for this purpose. mdpi.comrjpbcs.com For instance, sequential extraction with hexane (B92381), ethyl acetate (B1210297), and methanol (B129727) has been employed to isolate sterols from Ganoderma lucidum. researchgate.net

In addition to traditional solvent extraction, more advanced techniques have been reported to enhance extraction efficiency. These include:

Supercritical Fluid Extraction (SFE): This method utilizes supercritical fluids, such as carbon dioxide, as the extraction solvent, offering advantages in terms of selectivity and reduced solvent use. mdpi.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.com

Ultrasonic Extraction: This technique uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to more efficient extraction. mdpi.com

The selection of the extraction solvent is critical, as its polarity influences which compounds are extracted. Nonpolar solvents are generally effective for free sterols, while more polar solvents may be required for glycosylated forms. rjpbcs.com Proper drying of the sample is also important when using nonpolar solvents to prevent residual moisture from hindering the extraction process. rjpbcs.com

Chromatographic Separation Strategies

Following extraction, the crude extract containing Ergosta-5,7-dien-3beta-ol and other sterols requires further separation. Chromatography is the cornerstone of this purification process.

Column Chromatography (e.g., Silica (B1680970) Gel)

Column chromatography using silica gel as the stationary phase is a fundamental and widely applied technique for the initial separation of sterols. biocrick.comresearchgate.net The separation is based on the differential adsorption of the compounds to the silica gel. A solvent system, often a gradient of hexane and ethyl acetate, is used to elute the compounds from the column. researchgate.net For example, in the purification of compounds from Ganoderma lucidum, a hexane-ethyl acetate gradient (from 9:1 to 0:10) was used to afford various subfractions. researchgate.net Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the desired compound.

High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC)

For higher resolution and purity, High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC) are employed. nih.govresearchgate.net These techniques utilize a stationary phase, often a C18 (reversed-phase) column, and a mobile phase to separate compounds based on their polarity.

Preparative HPLC with a C18 column and a methanol:water mobile phase (e.g., 85:15) has been used to achieve purities exceeding 98%. HPLC is also crucial for the final purity assessment of the isolated compound. MPLC, operating at lower pressures than HPLC, is another valuable tool for the purification of natural products, including sterols. nih.govresearchgate.net

Chemical Derivatization for Enhanced Separation and Yield (e.g., Diels-Alder Adduct Formation)

In complex mixtures where the separation of sterols is challenging, chemical derivatization can be a powerful strategy. The Diels-Alder reaction is a notable example used to selectively isolate 5,7-diene-containing steroids like Ergosta-5,7-dien-3beta-ol. google.comgoogle.com

This method involves reacting the sterol mixture with a dienophile. google.com The conjugated diene system present in Ergosta-5,7-dien-3beta-ol readily participates in this cycloaddition reaction, forming a Diels-Alder adduct. google.comgoogle.com This adduct has significantly different physical properties compared to the other sterols in the mixture, allowing for its separation by techniques such as crystallization or chromatography. google.com Subsequently, the original 5,7-diene can be regenerated from the purified adduct. google.com It has been found that the presence of an ethylenically unsaturated C12 to C24 fatty acid, such as linoleic or oleic acid, can enhance the formation of the Diels-Alder adduct. google.com

Another derivatization approach is the nitroso Diels-Alder (NDA) reaction, which has been used for the functionalization of diene-containing natural products, including ergosterol (B1671047). nih.govscispace.com

Advanced Purification Approaches for High Purity Isolation

Achieving very high purity of Ergosta-5,7-dien-3beta-ol often requires a combination of the aforementioned techniques and may involve additional advanced purification steps. Recrystallization is a common final step to obtain a highly purified, crystalline product. google.comnih.gov Solvents such as methanol or a mixture of n-hexane and ethyl acetate are often used for this purpose. google.comnih.gov

For separating complex mixtures of similar sterols, argentation column chromatography can be employed. This technique uses silica gel impregnated with silver nitrate, which interacts differently with the double bonds of the sterols, enabling their separation.

The table below summarizes the various methodologies discussed for the isolation and purification of Ergosta-5,7-dien-3beta-ol.

| Methodology | Description | Key Parameters/Reagents | Purpose |

| Saponification | Alkaline hydrolysis to break down esters and release free sterols. | KOH or NaOH in ethanol/water. mdpi.com | Liberation of sterols from the lipid matrix. |

| Solvent Extraction | Use of organic solvents to extract the unsaponifiable matter. | n-hexane, dichloromethane, ethyl acetate, methanol. mdpi.comresearchgate.net | Initial extraction of crude sterol mixture. |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Silica gel, hexane-ethyl acetate gradient. researchgate.net | Initial fractionation and separation of sterols. |

| HPLC/MPLC | High-resolution separation based on polarity. | C18 column, methanol/water mobile phase. nih.gov | High-purity separation and final purity analysis. |

| Diels-Alder Reaction | Chemical derivatization to form a separable adduct. | Dienophile, unsaturated fatty acids (catalytic). google.comgoogle.com | Selective isolation of 5,7-diene sterols. |

| Recrystallization | Purification based on differential solubility. | Methanol, n-hexane/ethyl acetate. google.comnih.gov | Final purification to obtain crystalline product. |

| Argentation Chromatography | Separation based on interaction with silver ions. | Silica gel impregnated with silver nitrate. | Separation of sterols with different degrees of unsaturation. |

Analytical Techniques for Identification and Quantification

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the analysis of Ergosta-5,7-dien-3beta-ol, offering high sensitivity and specificity. It is often coupled with chromatographic techniques for enhanced separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed method for the analysis of sterols like Ergosta-5,7-dien-3beta-ol. In this technique, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column before being ionized and detected by the mass spectrometer.

GC-MS analysis of Ergosta-5,7-dien-3beta-ol typically involves the generation of an electron ionization (EI) mass spectrum. The resulting fragmentation pattern is a unique fingerprint of the molecule. For Ergosta-5,7-dien-3beta-ol, the mass spectrum shows a molecular ion peak ([M]+) at a mass-to-charge ratio (m/z) of 398.7, corresponding to its molecular weight. nih.gov The NIST Mass Spectrometry Data Center provides reference spectra for comparison, aiding in the positive identification of the compound. nih.govnist.gov Studies have reported the identification of Ergosta-5,7-dien-3-ol as a predominant compound in various natural extracts using GC-MS. researchgate.netresearchgate.net For instance, in an ethanolic extract of Saccharum spontaneum, this compound, (3β)- was found to be a major constituent. researchgate.net Similarly, it was identified as a significant component in the hexane (B92381) extract of Lycoperdon pyriforme. researchgate.net The technique's ability to separate complex mixtures makes it invaluable for analyzing biological and environmental samples. researchgate.netekb.egresearchgate.netrjptonline.org

Table 1: GC-MS Data for Ergosta-5,7-dien-3beta-ol

| Parameter | Value | Reference |

| Molecular Formula | C28H46O | nih.gov |

| Molecular Weight | 398.7 g/mol | nih.gov |

| CAS Registry Number | 516-79-0 | nih.govnist.gov |

| Kovats Retention Index (Standard non-polar) | 3175, 3254.9 | nih.gov |

Data sourced from PubChem and NIST Mass Spectrometry Data Center. nih.govnist.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is another powerful tool for the precise mass determination of Ergosta-5,7-dien-3beta-ol. This soft ionization technique is particularly useful for analyzing thermally labile or non-volatile compounds. HRESIMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a molecule. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. While specific HRESIMS data for Ergosta-5,7-dien-3beta-ol is not detailed in the provided context, the technique is frequently used in the structural elucidation of natural products, including sterols. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of Ergosta-5,7-dien-3beta-ol. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the structure of Ergosta-5,7-dien-3beta-ol.

¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. Key signals for Ergosta-5,7-dien-3beta-ol would include those for the olefinic protons in the B-ring and the various methyl and methylene (B1212753) protons throughout the sterol skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ergosta-5,7-dien-3beta-ol Skeleton

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-3 | ~71.1 |

| C-5 | ~141.3 |

| C-6 | ~119.6 |

| C-7 | ~116.3 |

| C-8 | ~139.5 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all the proton and carbon signals and confirming the connectivity within the Ergosta-5,7-dien-3beta-ol molecule. huji.ac.ilprinceton.eduyoutube.comscience.govsdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This helps to establish the sequence of protons within the ring system and the side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This is fundamental for assigning the carbon spectrum based on the assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly important for determining the stereochemistry of the molecule, for example, the relative orientation of the substituents on the steroid nucleus.

The combined application of these 1D and 2D NMR techniques allows for the complete and unambiguous structural determination of Ergosta-5,7-dien-3beta-ol. science.gov

Other Chromatographic and Spectroscopic Methods (e.g., Densitometry)

While MS and NMR are the primary tools for identification and structural elucidation, other methods can be used for quantification. Densitometry, often used in conjunction with thin-layer chromatography (TLC), can provide a quantitative measure of a compound by measuring the optical density of the spot on the TLC plate. semanticscholar.org Although less specific than GC-MS, it can be a useful and cost-effective method for routine analysis and quantification in certain applications.

Applications in Quantitative Metabolomics and Biomarker Analysis

Ergosta-5,7-dien-3beta-ol, a key intermediate in the biosynthesis of ergosterol (B1671047), has garnered attention in the field of quantitative metabolomics, particularly in studies involving fungi and plants. Its detection and quantification provide insights into sterol metabolism and can serve as a potential biomarker in specific biological contexts. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) are instrumental in identifying and quantifying this compound in complex biological samples. nih.govfrontiersin.orgresearchgate.netresearchgate.net

In the realm of mycology, the study of sterol biosynthesis in fungi often involves the quantitative analysis of Ergosta-5,7-dien-3beta-ol. For instance, a combined transcriptomics and metabolomics study of Flammulina velutipes at different developmental stages (mycelia, young fruiting bodies, and mature fruiting bodies) utilized UPLC-TOF-MS to scan for metabolites in the ergosterol biosynthesis pathway. nih.govresearchgate.net This research revealed significant changes in the levels of ergosterol precursors, including Ergosta-5,7-dien-3beta-ol, highlighting its dynamic role during fungal development. nih.govresearchgate.net

Furthermore, research on various Penicillium species has identified Ergosta-5,7-dien-3beta-ol as a secondary metabolite. colab.ws These studies contribute to our understanding of the fungal metabolome and may have implications for identifying fungal contamination or exploring the bioactive potential of these compounds.

While Ergosta-5,7-dien-3beta-ol is consistently identified in these metabolomic studies, its specific application as a standalone, validated biomarker for a particular disease or physiological state is still an emerging area of research. Its close relationship with ergosterol, a well-established biomarker for fungal presence, suggests its potential utility. However, more targeted research is required to establish definitive correlations between the quantitative levels of Ergosta-5,7-dien-3beta-ol and specific pathological or physiological conditions.

Below are data tables summarizing the identification of Ergosta-5,7-dien-3beta-ol in selected research findings.

Table 1: Identification of Ergosta-5,7-dien-3beta-ol in Metabolomics Studies

| Organism/System | Analytical Technique | Study Focus | Reference |

| Mukia javanica | Gas Chromatography-Mass Spectrometry (GC-MS) | Metabolite profiling of different plant organs for potential antihypertensive compounds. | frontiersin.orgresearchgate.net |

| Flammulina velutipes | Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) | Combined transcriptomics and metabolomics to understand ergosterol biosynthesis during fruiting body development. | nih.govresearchgate.net |

| Penicillium species | Not specified | Analysis of secondary metabolite production in cereal-associated fungi. | colab.ws |

| Penicillium hordei PA2 | Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of bioactive secondary metabolites from a marine-derived fungus. | researchgate.net |

Table 2: Research Findings on Ergosta-5,7-dien-3beta-ol

| Research Area | Key Findings | Implication | Reference |

| Plant Metabolomics | Identified as a constituent in various organs of Mukia javanica. | Contributes to the overall phytochemical profile of the plant, which is explored for medicinal properties. | frontiersin.orgresearchgate.net |

| Fungal Metabolomics | Levels vary significantly during the developmental stages of Flammulina velutipes. | Indicates a dynamic role in the ergosterol biosynthesis pathway and fungal development. | nih.govresearchgate.net |

| Fungal Secondary Metabolites | Detected as a secondary metabolite in various Penicillium species. | Potential for use in identifying fungal species or exploring novel bioactive compounds. | colab.wsresearchgate.net |

Molecular and Cellular Roles in Organisms

Contribution to Cellular Membrane Structure and Integrity

Influence on Membrane Phase Separation and Dynamics

A critical function of sterols is their ability to promote the formation of distinct lipid domains within membranes, a phenomenon known as liquid-ordered (Lo) and liquid-disordered (Ld) phase separation. thegoodscentscompany.com Research utilizing the yeast vacuole as a model system has shown that Ergosta-5,7-dien-3beta-ol is capable of supporting the formation of these membrane domains. researchgate.net In yeast strains engineered to accumulate this sterol, observable vacuole domains, which are indicative of phase separation, are still formed. researchgate.net This suggests that the structural features of Ergosta-5,7-dien-3beta-ol are sufficient to drive the segregation of lipids into organized platforms.

The capacity of different ergosterol (B1671047) precursors to support domain formation varies. A systematic analysis revealed that sterols lacking unsaturation in the C-24(28) position of the side chain, including Ergosta-5,7-dien-3beta-ol, were competent in forming vacuole domains. researchgate.net This contrasts with other intermediates that could not support this phase separation, highlighting the specific structural requirements for this function. researchgate.net

Table 1: Domain Formation Capability of Ergosterol Precursors in Yeast Vacuoles

| Sterol Intermediate | Accumulating Mutant | Vacuole Domain Formation |

|---|---|---|

| Ergosta-5,7-dien-3beta-ol | erg5Δ | Yes |

| Ergosta-7,22-dien-3β-ol | erg3Δ | Yes |

| Ergosta-7-en-3β-ol | erg3Δerg5Δ | Yes (in few cells) |

| Zymosterol (B116435) | erg6Δ | No |

| Fecosterol (B45770) | erg2Δ | No |

Data sourced from studies on engineered Saccharomyces cerevisiae strains. researchgate.net

Participation in Intra- and Intercellular Signaling Pathways

Sterols are not merely structural molecules; they also participate in cellular signaling. While extensive research exists for major sterols like cholesterol and ergosterol, the specific signaling roles of intermediates like Ergosta-5,7-dien-3beta-ol are an emerging area of study.

Ligand-Receptor Interactions (e.g., Androgen Receptor Signaling)

Research into the interaction of phytosterols (B1254722) with nuclear receptors has revealed that certain sterols can modulate signaling pathways. For instance, brassicasterol (B190698) (ergosta-5,22-dien-3β-ol), a sterol closely related to ergosterol, has been shown to inhibit androgen receptor (AR) signaling. chemsrc.com However, direct evidence specifically linking Ergosta-5,7-dien-3beta-ol to androgen receptor binding or signaling pathways is not established in the available scientific literature. Studies have tended to focus on the end-product ergosterol or its other derivatives. chemsrc.comwiley.com

Regulation of Gene Expression (e.g., Downregulation of Vacuolar Transport Genes)

The accumulation of specific sterol intermediates can lead to significant changes in gene expression. In engineered yeast strains where the ergosterol pathway is blocked and Ergosta-5,7-dien-3beta-ol accumulates, a possible molecular mechanism identified involves the downregulation of genes associated with vacuolar transport. researchgate.net This disruption in genes related to cellular sorting and trafficking can lead to disturbances in both intra- and extra-cellular homeostasis. researchgate.net The proper functioning of vesicular transport pathways, which are essential for moving proteins and lipids between organelles like the Golgi and the vacuole, can be impacted by alterations in membrane sterol composition. wiley.com

Interactions with Cellular Processes and Enzymes (e.g., DNA Repair)

The influence of sterols can extend to fundamental cellular processes such as DNA repair. While direct studies on the interaction of Ergosta-5,7-dien-3beta-ol with DNA repair mechanisms are limited, research on related compounds provides context. For example, certain oxygenated ergosterol derivatives, such as ergosterol peroxide, have been shown to induce DNA fragmentation in cellular assays. researchgate.net Furthermore, other ergostane-type sterols isolated from natural sources have been investigated for their effects on DNA damage response pathways, showing interactions with key proteins like P53 and PARP-1. brieflands.com These findings highlight a potential area for future research into whether Ergosta-5,7-dien-3beta-ol itself has any direct or indirect role in modulating DNA repair processes.

Ecological Significance as a Biomarker for Algal Biomass

Ergosta-5,7-dien-3beta-ol is found in various lower eukaryotes, including certain species of microalgae. mdpi.com It has been identified as a constituent of the sterols in the green alga Chlorella sorokiniana and has also been reported in Chlorella vulgaris. nih.govmdpi.com The presence of specific sterols in different organisms allows them to be used as chemical biomarkers to trace the origin of organic matter in ecological samples.

While ergosterol is the most widely accepted and used biomarker for quantifying fungal biomass in environmental samples like soil and water, the presence of Ergosta-5,7-dien-3beta-ol in specific algae gives it potential as a biomarker for those species. thegoodscentscompany.commdpi.com Its utility as a widespread biomarker for total algal biomass is less established, as the sterol profiles of microalgae are highly diverse across different classes and species. frontiersin.org However, for specific ecosystems where algae like Chlorella are dominant, its detection could serve as an indicator of algal presence and contribution to the local biomass.

Table 2: Presence of Ergosta-5,7-dien-3beta-ol in Select Organisms

| Organism | Kingdom/Group | Significance | Reference(s) |

|---|---|---|---|

| Saccharomyces cerevisiae (mutant) | Fungi | Accumulates as an intermediate | wiley.comresearchgate.net |

| Phycomyces blakesleeanus | Fungi | Natural constituent | nih.gov |

| Chlorella sorokiniana | Algae | Natural constituent | nih.gov |

| Chlorella vulgaris | Algae | Reported minor constituent | mdpi.com |

This table provides examples of organisms where the compound has been detected.

Involvement in Pathogen Virulence and Stress Response

Ergosta-5,7-dien-3beta-ol is a crucial intermediate in the biosynthesis of ergosterol, the primary sterol found in the cell membranes of fungi and protozoa like Leishmania. plos.org The integrity of this biosynthetic pathway is paramount for these organisms, as the final product, ergosterol, plays an essential role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. nih.govnih.gov Consequently, disruptions in this pathway, which directly involve Ergosta-5,7-dien-3beta-ol, can significantly impact a pathogen's virulence and its ability to respond to environmental and chemical stress.

In fungi, ergosterol and its biosynthetic precursors are fundamental to cell viability. nih.gov The pathway is a well-established target for antifungal drugs. While direct studies on Ergosta-5,7-dien-3beta-ol's specific role in virulence are often linked to its status as an ergosterol precursor, its proper conversion is critical. For instance, in Flammulina velutipes, the ergosterol biosynthesis pathway is implicated in the response to cold stress. nih.gov Alterations in the sterol profile can affect the pathogen's ability to adapt to temperature changes and other environmental stressors.

More detailed research is available for the protozoan parasite Leishmania, the causative agent of leishmaniasis. plos.org In these parasites, the sterol composition of the cell membrane is a key determinant of both drug resistance and virulence. Studies on Amphotericin B (AmB) resistance in Leishmania donovani have revealed significant changes in the sterol biosynthesis pathway.

Research has shown that AmB-sensitive (wild-type) L. donovani promastigotes have membranes rich in ergosterol and its isomer, ergosta-5,7,24(28)-trien-3-β-ol. asm.orgnih.gov In contrast, AmB-resistant strains exhibit a dramatic shift in their sterol profile. These resistant parasites lack ergosterol and instead accumulate a precursor, cholesta-5,7,24-trien-3β-ol. asm.orgnih.gov This alteration indicates a defect in the C-24 transmethylation step that would normally convert this C-27 sterol into a C-28 ergostane-type sterol like ergosterol. asm.org The accumulation of this precursor and the absence of ergosterol lead to increased membrane fluidity, which is believed to be a primary mechanism of AmB resistance. asm.orgnih.gov

**Table 1: Comparative Sterol Composition in Amphotericin B-Sensitive and -Resistant Leishmania donovani*** *This table is interactive. You can sort and filter the data.

| Sterol Compound | Class | Percentage in AmB-Sensitive Strain (%) | Percentage in AmB-Resistant Strain (%) |

|---|---|---|---|

| Ergosterol | Ergostane-type Sterol (C-28) | 28-30 | Not Detected |

| Ergosta-5,7,24(28)-trien-3β-ol | Ergostane-type Sterol (C-28) | 32-34 | Not Detected |

| Cholesta-5,7,24-trien-3β-ol | Cholestane-type Sterol (C-27) | Not Reported | 58-62 |

Data sourced from multiple studies on L. donovani promastigotes. asm.orgnih.gov

Crucially, the development of this resistance mechanism has a direct impact on the parasite's virulence. While AmB-resistant L. donovani promastigotes remain infective to macrophages in laboratory settings (in vitro), they exhibit a loss of virulence in vivo. researchgate.net This suggests that the altered membrane composition, while protective against the drug, renders the parasite less fit to survive and proliferate within a mammalian host.

**Table 2: Research Findings on Biological Characteristics of Amphotericin B-Resistant Leishmania donovani*** *This table is interactive. You can sort and filter the data.

| Characteristic | Observation in AmB-Resistant Strain | Implication |

|---|---|---|

| Drug Resistance | 20-fold higher 50% inhibitory concentration (IC50) for Amphotericin B. researchgate.net | High level of resistance to the antifungal drug. |

| Generation Time | 2.5 times longer than the wild-type strain. researchgate.net | Slower growth and proliferation. |

| Membrane Fluidity | Increased membrane fluidity. asm.orgresearchgate.net | Altered membrane properties, contributing to drug resistance. |

| ***In Vivo* Virulence** | Lost virulence in an in vivo model. researchgate.net | Reduced ability to cause disease in a host organism. |

| Drug Transport | Decreased Amphotericin B uptake and increased efflux. researchgate.net | Reduced intracellular concentration of the drug. |

Data sourced from a study selecting for AmB-resistant L. donovani promastigotes. researchgate.net

Furthermore, specific genetic modifications in the ergosterol pathway highlight the link to stress response. Deletion of the sterol C-5 desaturase gene (LSO) in Leishmania major, an enzyme that acts on precursors like episterol (B45613), confers resistance to AmB. nih.gov However, this same mutation renders the parasite sensitive to acidic stress, a key challenge encountered within the phagolysosome of host macrophages. plos.orgnih.gov This demonstrates that while a modification in the sterol pathway involving ergosterol precursors can protect against one type of stress (a chemical agent), it can create a vulnerability to another (an environmental condition), directly impacting the pathogen's ability to survive in the host.

Biotechnological and Research Applications of Ergosta 5,7 Dien 3beta Ol

The sterol Ergosta-5,7-dien-3beta-ol, an immediate precursor to ergosterol (B1671047) in many fungi, has emerged as a compound of significant interest in non-clinical biotechnological and research applications. Through targeted manipulation of microbial metabolic pathways, this sterol can be produced in high quantities, serving as a valuable intermediate for both basic research and the synthesis of other high-value compounds.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding

Ergosta-5,7-dien-3beta-ol, a crucial intermediate in the biosynthesis of ergosterol (B1671047), holds a significant position in the cellular processes of fungi. nih.gov Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animal cells, and is responsible for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. nih.govwikipedia.org The synthesis of ergosterol is a complex, energy-intensive pathway, and its disruption can lead to severe cellular defects. nih.govnih.gov Ergosta-5,7-dien-3beta-ol is the direct precursor to ergosterol, being converted by the enzyme Erg5p (C-22 sterol desaturase). mdpi.comnih.gov

This compound is also recognized as provitamin D2. wikipedia.orgfrontiersin.org Upon exposure to ultraviolet (UV) radiation, specifically UVB light between 290-315 nm, Ergosta-5,7-dien-3beta-ol is converted into vitamin D2 (ergocalciferol). frontiersin.orgmdpi.commdpi.com This photochemical conversion makes it a significant molecule in the context of vitamin D production, particularly in fungi and yeasts. frontiersin.org

The biosynthesis pathway leading to Ergosta-5,7-dien-3beta-ol is part of the broader sterol synthesis pathway, which begins with the mevalonate (B85504) pathway. frontiersin.orgnih.gov Key enzymes and regulatory factors control the flux through this pathway. In Saccharomyces cerevisiae, transcription factors such as Upc2 and Ecm22 are pivotal in regulating the expression of ERG genes, which encode the enzymes for ergosterol biosynthesis. nih.govresearchgate.net The regulation is intricate, responding to cellular sterol levels, oxygen availability, and iron concentrations. nih.govmdpi.com

Unexplored Areas in Biosynthesis and Regulation

Despite a solid foundational understanding, significant knowledge gaps persist in the biosynthesis and regulation of Ergosta-5,7-dien-3beta-ol and the broader ergosterol pathway.

Key Unexplored Areas:

Species-Specific Enzyme Diversification: The functional differences of ergosterol biosynthesis enzymes across various fungal species are not well understood. mdpi.comnih.gov For instance, while the general pathway is conserved, the specific kinetics, substrate preferences, and regulatory responses of enzymes like Erg5p may vary significantly between pathogenic and non-pathogenic fungi. nih.gov

Regulatory Network Complexity: The interplay between different regulatory factors is still being unraveled. While transcription factors like Upc2 in Candida species and SrbA in Aspergillus fumigatus are known to be key regulators, the full extent of their downstream targets and their coordination with other signaling pathways remains an active area of research. researchgate.netmdpi.comfrontiersin.org Many aspects of how environmental signals like iron availability and osmotic stress are integrated into the control of ERG gene expression are still unknown. nih.gov

Alternative Biosynthetic Routes: The existence and physiological relevance of alternative or bypass routes in the ergosterol pathway, especially under stress conditions or when primary enzymes are inhibited, are not fully mapped out. mdpi.com Understanding these alternative pathways is crucial, as they can contribute to antifungal drug resistance.

Intracellular Transport and Storage: The mechanisms governing the transport of Ergosta-5,7-dien-3beta-ol and other sterol intermediates between cellular compartments, such as the endoplasmic reticulum and lipid droplets, are not completely elucidated. nih.gov How the cell avoids the toxic accumulation of intermediates is a critical question. mdpi.com

Advancements in Analytical and Bioengineering Methodologies

Recent technological progress has significantly enhanced the study of Ergosta-5,7-dien-3beta-ol and its metabolic pathway.

Analytical Methodologies: Advanced analytical techniques have improved the detection and quantification of sterols. Methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for precise identification and measurement of Ergosta-5,7-dien-3beta-ol and other intermediates, even at low concentrations. frontiersin.org These tools are critical for dissecting the complex sterol profiles in genetically modified or drug-treated fungal cells.

Bioengineering and Metabolic Engineering: The advent of powerful genetic engineering tools, such as CRISPR-Cas9, has revolutionized the ability to manipulate the ergosterol pathway. nih.gov Researchers can now create precise gene knockouts, insertions, and promoter swaps to study the function of specific enzymes and regulatory elements. nih.govescholarship.org

Metabolic engineering strategies have been successfully employed in organisms like Saccharomyces cerevisiae to increase the production of Ergosta-5,7-dien-3beta-ol. nih.govresearchgate.net These strategies often involve a combination of:

Blocking competing pathways: Deleting genes for enzymes that divert intermediates into side branches can channel metabolites towards Ergosta-5,7-dien-3beta-ol accumulation. nih.gov For example, deleting the ERG5 gene prevents the conversion of Ergosta-5,7-dien-3beta-ol to ergosterol, leading to its accumulation. nih.govresearchgate.net

Enhancing precursor supply: Engineering the upstream mevalonate pathway to provide more precursors for sterol synthesis is a common strategy. nih.govnih.gov

Regulating cofactor balance: The biosynthesis of sterols requires cofactors like NADPH. Engineering cofactor regeneration pathways can alleviate potential bottlenecks. researchgate.net

These bioengineering approaches not only facilitate a deeper understanding of the pathway but also enable the development of microbial cell factories for the high-yield production of valuable sterols. frontiersin.org

Potential for Novel Academic Discoveries and Applications in Biological Research

The continued study of Ergosta-5,7-dien-3beta-ol and its associated metabolic network holds considerable promise for new scientific discoveries and practical applications.

Novel Discoveries:

New Regulatory Mechanisms: Further investigation into the regulation of the ergosterol pathway is likely to uncover novel transcription factors, signaling cascades, and post-translational modifications that fine-tune sterol homeostasis. nih.gov

Uncharacterized Enzyme Functions: The precise physiological roles of many enzymes and intermediates in the pathway are still being defined. mdpi.com Research may reveal that these molecules have functions beyond their established roles in ergosterol synthesis, potentially in stress response or cell signaling.

Evolutionary Insights: Comparative studies of the ergosterol pathway across a wide range of fungal species can provide valuable insights into the evolution of sterol metabolism and its adaptation to different ecological niches. nih.gov

Applications in Biological Research and Biotechnology:

Antifungal Drug Development: The enzymes in the ergosterol biosynthesis pathway are well-established targets for antifungal drugs. wikipedia.org A more detailed understanding of the pathway, including its regulation and potential bypass mechanisms, is critical for developing new, more effective antifungal agents and for combating the rise of drug-resistant fungal pathogens. mdpi.comnih.gov

Production of Bio-based Chemicals: Engineered yeast strains that accumulate Ergosta-5,7-dien-3beta-ol can serve as sustainable platforms for the production of vitamin D2 and other valuable steroid precursors for the pharmaceutical industry. nih.govresearchgate.net

Cell Biology Research Tool: The manipulation of sterol composition through genetic engineering provides a powerful tool to study the role of specific sterols in membrane structure and function. escholarship.org Strains accumulating Ergosta-5,7-dien-3beta-ol can be used to investigate how this particular sterol influences membrane properties like fluidity, domain formation, and the activity of embedded proteins. escholarship.org

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for identifying and characterizing Ergosta-5,7-dien-3β-ol in natural product extracts?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H-NMR and C-NMR, is essential for structural elucidation. For example, the chemical shift of the C-3 hydroxyl group (δ ~3.5 ppm) and characteristic olefinic proton signals (δ 5.1–5.4 ppm) differentiate it from ergosterol derivatives . High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) is used for quantification and purity assessment. Cross-validation with reference standards and spectral databases ensures accuracy .

Q. How is Ergosta-5,7-dien-3β-ol biosynthesized in fungal species, and what enzymes are involved?